(S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13822190
Molecular Formula: C17H22N2O
Molecular Weight: 270.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O |
|---|---|
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | (4S)-4-cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C17H22N2O/c1-2-5-12(6-3-1)16-11-20-17(19-16)15-8-4-7-14(18-15)13-9-10-13/h4,7-8,12-13,16H,1-3,5-6,9-11H2/t16-/m1/s1 |
| Standard InChI Key | SVUBITNGLQZFFJ-MRXNPFEDSA-N |
| Isomeric SMILES | C1CCC(CC1)[C@H]2COC(=N2)C3=CC=CC(=N3)C4CC4 |
| SMILES | C1CCC(CC1)C2COC(=N2)C3=CC=CC(=N3)C4CC4 |
| Canonical SMILES | C1CCC(CC1)C2COC(=N2)C3=CC=CC(=N3)C4CC4 |
Introduction
(S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound with a specific stereochemical configuration, denoted by the "(S)" notation. This compound features a cyclohexyl group and a pyridine moiety, which are crucial for its chemical and biological properties. The compound's molecular formula is C₁₇H₂₂N₂O, and it has a molecular weight of 270.37 g/mol .
Synthesis Methods
While specific synthesis methods for (S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole are not detailed in the available literature, compounds with similar structures often involve multi-step reactions that include the formation of the oxazole ring and the attachment of the pyridine and cyclohexyl groups. These methods typically require careful control of reaction conditions to achieve the desired stereochemistry.
Biological Activity and Potential Applications
The biological activity of (S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is not extensively documented, but compounds with similar structures have shown potential in pharmacology due to their structural similarity to known bioactive molecules. The oxazole ring is known for its role in various biological activities, suggesting that this compound could have implications in therapeutic applications.
Potential Biological Activities:
-
Pharmacological Applications: Due to its structural similarity to bioactive compounds, it may have potential in drug development.
-
Biological Interactions: The compound's stereochemistry and functional groups could influence its interactions with biological systems.
Comparison with Related Compounds
Compounds with similar structures, such as 6-cyclopropylpyridin-2(1H)-one and 5-methylisoxazole, exhibit diverse biological activities. For example, 6-cyclopropylpyridin-2(1H)-one is known for its anti-inflammatory properties, while 5-methylisoxazole shows neuroprotective effects.
Comparison Table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-4-Cyclohexyl-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole | Cyclohexyl, pyridine, oxazole ring | Potential pharmacological applications |
| 6-Cyclopropylpyridin-2(1H)-one | Pyridine ring, cyclopropyl group | Anti-inflammatory properties |
| 5-Methylisoxazole | Isoxazole ring | Neuroprotective effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume